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Compound of Interest

Compound Name: 3-(2-Chloro-4-pyrimidinyl)aniline

CAS No.: 859516-82-8

Cat. No.: B1457241 Get Quote

A Versatile Scaffold for Kinase Inhibitor Discovery
Part 1: Executive Summary & Chemical Identity
3-(2-Chloro-4-pyrimidinyl)aniline is a high-value pharmacophore intermediate used primarily

in the synthesis of ATP-competitive kinase inhibitors. Its structure features a 2-chloropyrimidine

core substituted at the C4 position with a 3-aminophenyl group.[1][2][3]

This specific connectivity allows for orthogonal functionalization:

The Electrophilic C2-Chlorine: Enables SNAr displacement to install "hinge-binding" motifs.

The Nucleophilic Aniline Amine: Facilitates extension into the kinase "back pocket" or

"solvent front" via acylation or urea formation.
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Property Specification

CAS Number 859516-82-8

IUPAC Name 3-(2-chloropyrimidin-4-yl)aniline

Synonyms
2-Chloro-4-(3-aminophenyl)pyrimidine;

Benzenamine, 3-(2-chloro-4-pyrimidinyl)-

Molecular Formula C₁₀H₈ClN₃

Molecular Weight 205.64 g/mol

Physical State Pale yellow to tan solid

Solubility
Soluble in DMSO, DMF, THF; sparingly soluble

in water

Key Reactivity
C4-selective Suzuki coupling product; C2-

susceptible to nucleophilic attack

Part 2: Synthesis & Manufacturing Protocol
The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline relies on a regioselective Suzuki-Miyaura

cross-coupling reaction. The 2,4-dichloropyrimidine starting material possesses two

electrophilic sites; however, the C4 position is significantly more reactive toward oxidative

addition by Palladium(0) due to lower electron density (para to both nitrogens) and reduced

steric hindrance compared to the C2 position (flanked by two nitrogens).

Optimized Synthetic Workflow
Objective: Selective arylation at C4 without double-addition or C2-substitution.

Reagents:

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

Coupling Partner: 3-Aminophenylboronic acid (or pinacol ester) (1.05 equiv)

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher scales)
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Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃

Solvent: 1,2-Dimethoxyethane (DME)/Water (3:1) or 1,4-Dioxane/Water[3]

Step-by-Step Protocol:

Inerting: Charge a reaction vessel with 2,4-dichloropyrimidine and Pd(PPh₃)₄. Evacuate and

backfill with Argon (x3).

Dissolution: Add degassed DME and stir until dissolved.

Activation: Add the aqueous Na₂CO₃ solution.

Addition: Add 3-aminophenylboronic acid. (Note: Slow addition can minimize bis-coupling,

though the electronic bias usually protects C2).

Reflux: Heat the mixture to 80-90°C for 4–6 hours. Monitor by LC-MS for the disappearance

of the dichloride and formation of the mono-arylated product (M+H = 206).

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash

chromatography (Gradient: 0-50% EtOAc in Hexanes). The product typically elutes after the

unreacted dichloride but before any bis-arylated byproduct.

Mechanistic Pathway (Graphviz)

Regioselectivity Logic

2,4-Dichloropyrimidine Pd(0) Oxidative Addition
(Selectivity: C4 >> C2)

  

3-Aminophenylboronic acid

Pd-Intermediate
(C4-Insertion)

  Transmetallation 3-(2-Chloro-4-pyrimidinyl)aniline
(CAS 859516-82-8)

  Reductive Elimination

C4 is more electron-deficient
and less sterically hindered

than C2.
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Caption: Regioselective Suzuki coupling pathway favoring C4-arylation due to electronic

activation.

Part 3: Applications in Drug Discovery
This scaffold is a "privileged structure" for developing Type I and Type II kinase inhibitors. It

serves as a core module in the synthesis of inhibitors for Syk (Spleen Tyrosine Kinase) and

Plk1 (Polo-like Kinase 1).

1. Functionalization Strategy
The utility of CAS 859516-82-8 lies in its ability to be sequentially elaborated:

Step A (C2-Substitution): The chlorine atom is displaced by aliphatic or aromatic amines

(e.g., diamines, solubilizing groups) to interact with the hinge region of the kinase ATP

pocket.

Step B (Aniline Modification): The aniline nitrogen is derivatized to target the "DFG-out"

pocket (Type II) or specific hydrophobic regions (Type I).

2. Case Study: Syk Inhibitor Synthesis
In the context of Spleen Tyrosine Kinase (Syk) inhibition (relevant to autoimmune diseases),

this intermediate is used to construct the central pharmacophore.[4]

Protocol Reference:WO2011075515 describes using similar aminopyrimidine scaffolds.

Workflow: The aniline moiety is often reacted with an acid chloride or isocyanate to form an

amide/urea linker, while the C2-chlorine is displaced by a solubilizing amine (e.g., N-

methylpiperazine derivative).

3. Case Study: Plk1 Inhibitor Synthesis
For Polo-like Kinase 1 (Plk1) inhibitors (oncology targets), the scaffold provides the necessary

geometry to span the ATP binding cleft.

Protocol Reference:WO2006066172.
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Mechanism: The pyrimidine ring acts as the hinge binder, while the phenyl group (derived

from the aniline) directs substituents into the selectivity pocket.

Derivatization Logic Tree (Graphviz)

3-(2-Chloro-4-pyrimidinyl)aniline
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Selectivity Pocket Targeting
(e.g., + Benzoyl chloride, Isocyanates)
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Caption: Orthogonal functionalization logic for transforming the scaffold into a bioactive kinase

inhibitor.

Part 4: Handling & Safety Data
As a halogenated aminopyrimidine, this compound should be handled with standard "Potent

Compound" precautions in a drug discovery setting.

Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to aniline moiety).

Signal Word: Warning.

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to

prevent aniline oxidation (darkening).

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen

oxides and hydrochloric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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